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molecular formula C10H13NO3 B8432864 Ethyl 3-(3-hydroxypyridin-2-yl)propanoate

Ethyl 3-(3-hydroxypyridin-2-yl)propanoate

Cat. No. B8432864
M. Wt: 195.21 g/mol
InChI Key: YYQIPQVKWQEMIY-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a solution of (E)-ethyl 3-(3-(benzyloxy)pyridin-2-yl)acrylate (3.00 g) in MeOH was added a catalytic amount of 10% Pd/C. The reaction mixture was stirred for 2 h at room temperature under H2 and filtered. The filtrate was concentrated in vacuo to give the title compound as a yellow solid (1.34 g, 65.00%), and the crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 196.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 9.41 (bs, 1H), 8.15-8.21 (m, 1H), 7.3-7.0 (m, 2H), 4.15-4.05 (m, 2H), 3.15 (t, J=4.2 Hz, 2H), 2.85 (t, J=8.0 Hz, 2H), 1.2 (t, J=4.2 Hz, 2H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](/[CH:15]=[CH:16]/[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N:11][CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[C:10]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)/C=C/C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature under H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C(=NC=CC1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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